3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
The compound contains several functional groups including a chlorophenyl group, a trifluoromethyl group, and a sulfonyl group. These groups are known to play important roles in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as radical trifluoromethylation and defluorinative annulation .Scientific Research Applications
Antimicrobial Applications
- A study by Dalloul et al. (2017) reported the synthesis of new 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties. These compounds demonstrated significant antimicrobial activity against several microbial strains, indicating the potential for developing new antimicrobial agents based on similar structural frameworks (Dalloul et al., 2017).
Anticancer and Detoxification Applications
- Ren et al. (2009) explored the use of N-halamine-coated cotton, synthesized from a precursor with similarities to the given compound, for antimicrobial and detoxification applications. The study highlighted the potential of such materials in creating surfaces with biocidal properties, useful for a range of applications including detoxification and potentially in anticancer strategies (Ren et al., 2009).
Synthesis and Chemical Properties
- The research by Caputo et al. (2008) focused on the synthesis and cycloaddition reactions of N-heterocyclic phosphenium cations, highlighting methodologies that could be relevant for synthesizing compounds like 3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. This study contributes to the understanding of chemical reactions and synthesis strategies for complex molecules (Caputo et al., 2008).
Anticonvulsant Activity
- Obniska et al. (2006) synthesized and evaluated the anticonvulsant and neurotoxic properties of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, providing insights into the structural requirements for anticonvulsant activity. This research underscores the importance of specific structural motifs in designing compounds with desired pharmacological properties (Obniska et al., 2006).
properties
IUPAC Name |
3-(4-chlorophenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O3S/c21-15-6-4-13(5-7-15)17-18(28)26-19(25-17)8-10-27(11-9-19)31(29,30)16-3-1-2-14(12-16)20(22,23)24/h1-7,12H,8-11H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUATNPRCHNTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
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